

Preclinical Evidence for Neladalkib's Brain Penetrance: A Technical Guide

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Compound of Interest		
Compound Name:	Neladalkib	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the brain penetrance of **Neladalkib** (NVL-655), a novel, brain-penetrant, selective inhibitor of anaplastic lymphoma kinase (ALK). For researchers and professionals in drug development, understanding the central nervous system (CNS) penetration of targeted therapies is critical, particularly for cancers with a high incidence of brain metastases.

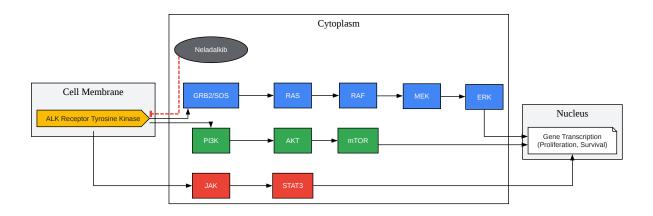
Neladalkib has been specifically designed for CNS penetrance to improve treatment options for patients with brain metastases.[1][2] Preclinical studies and preliminary clinical data have demonstrated that **Neladalkib** achieves exposure levels in the CNS that are above the thresholds for target efficacy.[3] In preclinical models, **Neladalkib** has shown a high level of brain penetrance, reported to be greater than that of lorlatinib, a third-generation ALK inhibitor. [4] Furthermore, **Neladalkib** has been shown to induce regression in intracranial tumor models, providing functional evidence of its activity within the CNS.[1][5][6][7]

Mechanism of Action: ALK Signaling Inhibition

Neladalkib is a potent tyrosine kinase inhibitor (TKI) that targets ALK. In several cancers, including non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of oncogenic ALK fusion proteins. These fusion proteins are constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The primary signaling cascades activated by oncogenic ALK include



the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. **Neladalkib** inhibits the kinase activity of ALK, thereby blocking these downstream signals.



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Neladalkib inhibits the ALK receptor, blocking downstream signaling pathways.

Preclinical Assessment of Brain Penetrance

The evaluation of a drug's ability to cross the blood-brain barrier (BBB) is a crucial component of preclinical development for CNS-targeted therapies. This typically involves a series of in vitro and in vivo experiments to determine key pharmacokinetic parameters.

Quantitative Data on Neladalkib Brain Penetrance

While specific numerical data from the pivotal "Lin et al., Cancer Discovery 2024" publication are not publicly detailed, the available information consistently describes **Neladalkib** as having high brain penetrance. The key findings from preclinical assessments are summarized below.

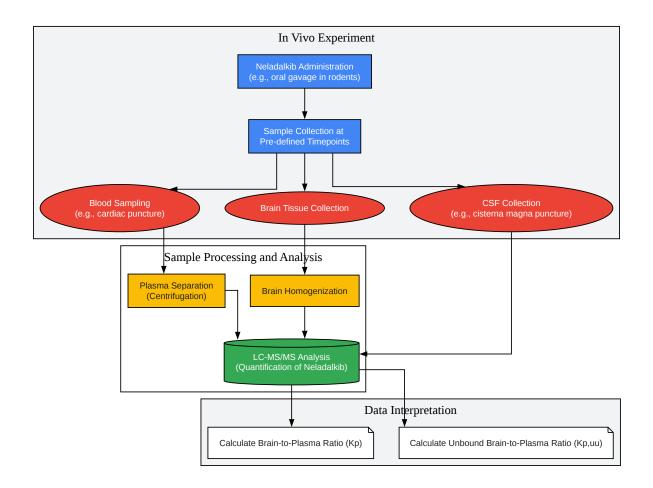


Parameter	Finding	Source
Brain Penetrance Level	Described as "high" and greater than that of lorlatinib.	[4]
CNS Exposure	Achieves levels above target efficacy thresholds in the CNS.	[3]
Intracranial Efficacy	Induces tumor regression in intracranial xenograft models.	[1][5][6][7]

Experimental Workflow for Brain Penetrance Assessment

The preclinical evaluation of **Neladalkib**'s brain penetrance likely followed a standard workflow designed to assess the concentration of the drug in the brain relative to the plasma. This involves animal studies, typically in rodents, followed by sample analysis.





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A typical workflow for assessing the brain penetrance of a compound.

Experimental Protocols

Detailed protocols for the preclinical assessment of **Neladalkib**'s brain penetrance have not been publicly disclosed. However, based on standard methodologies in the field, the following



protocols are likely representative of the techniques used.

In Vivo Animal Studies for Pharmacokinetic Analysis

- Animal Model: Male CD-1 or C57BL/6 mice are commonly used. Animals are housed under standard conditions with ad libitum access to food and water.
- Drug Administration: Neladalkib is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at a defined dose.
- Sample Collection: At specified time points post-administration, animals are anesthetized.
 Blood is collected via cardiac puncture into EDTA-containing tubes. The brain is then perfused with saline to remove remaining blood, and the whole brain is excised.
 Cerebrospinal fluid (CSF) may also be collected from the cisterna magna.

Sample Processing and Bioanalysis

- Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
- Brain Tissue Homogenization: The excised brain is weighed and homogenized in a specific buffer to create a uniform suspension.
- Quantification: The concentrations of Neladalkib in plasma, brain homogenate, and CSF are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis and Calculation of Brain Penetrance Ratios

- Brain-to-Plasma Ratio (Kp): This is calculated as the ratio of the total concentration of
 Neladalkib in the brain homogenate to the total concentration in plasma.
 - Kp = Cbrain / Cplasma
- Unbound Brain-to-Plasma Ratio (Kp,uu): This ratio is considered a more accurate measure
 of brain penetration as it accounts for the unbound, pharmacologically active drug
 concentrations. It is calculated by correcting the Kp value for the unbound fraction of the



drug in plasma (fu,plasma) and brain tissue (fu,brain). The unbound fractions are typically determined in vitro using equilibrium dialysis.

Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)

By following these rigorous preclinical assessments, the development of **Neladalkib** has been guided by a strong evidence base supporting its designed characteristic as a brain-penetrant ALK inhibitor, offering potential for improved outcomes in patients with CNS metastases.

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